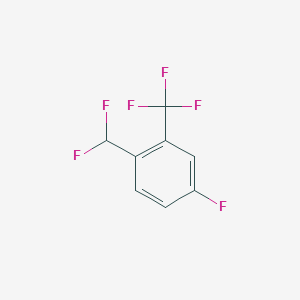

1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene

Description

Structural Features and Nomenclature

The compound’s molecular architecture combines fluorine’s electronegativity with the aromatic ring’s stability, yielding a structure optimized for both reactivity and durability.

Molecular Framework

- IUPAC Name : 1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene

- Molecular Formula : $$ \text{C}8\text{H}4\text{F}_6 $$

- Molecular Weight : 214.11 g/mol

- Structural Features :

- A benzene ring substituted at positions 1, 2, and 4.

- Position 1 : Difluoromethyl ($$-\text{CF}2\text{H}$$) group.

- Position 2 : Trifluoromethyl ($$-\text{CF}3$$) group.

- Position 4 : Fluorine atom.

The spatial arrangement of these groups creates a polarized electron distribution, enhancing the compound’s susceptibility to electrophilic substitution at the remaining unsubstituted positions.

Comparative Structural Analysis

The presence of $$-CF_2H$$ introduces a reactive hydrogen atom, distinguishing it from fully fluorinated analogs and enabling participation in hydrogen-bonding interactions.

Historical Development of Polyfluorinated Benzene Derivatives

The synthesis of fluorinated aromatic compounds has evolved significantly since the Manhattan Project’s advancements in fluorine chemistry.

Key Milestones:

Early Fluorination Techniques (1930s–1950s) :

Modern Catalytic Methods (2000s–Present) :

The target compound’s synthesis likely employs contemporary strategies such as:

Significance in Modern Fluoroorganic Chemistry

The compound’s utility spans multiple domains due to its unique physicochemical properties.

Applications in Pharmaceuticals:

- Intermediate for Bioactive Molecules : Fluorinated aromatics enhance metabolic stability and membrane permeability in drug candidates. For example, analogs of this compound are used in kinase inhibitor synthesis.

- Radiotracer Development : The $$-^{18}\text{F}$$ isotope can replace the $$-F$$ substituent for positron emission tomography (PET) imaging.

Materials Science:

Properties

IUPAC Name |

1-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6/c9-4-1-2-5(7(10)11)6(3-4)8(12,13)14/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERQRPVAOCQNGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen Exchange Fluorination

This method leverages halogenated precursors for sequential fluorine substitution.

- Start with 1-bromo-4-fluoro-2-(trichloromethyl)benzene .

- React with anhydrous hydrogen fluoride (HF) under pressure (20–25 bar) at 80–100°C for 4–6 hours.

- Use antimony pentachloride (SbCl₅) as a catalyst (1–2 wt%).

- Trifluoromethylation :

$$ \text{CCl}3 \rightarrow \text{CF}3 $$ via Cl/F exchange. - Difluoromethylation :

Introduce $$ \text{CF}_2\text{H} $$ via electrophilic substitution using ClCF₂H gas.

Yield : ~65% after fractional distillation.

| Parameter | Value |

|---|---|

| Catalyst | SbCl₅ (1.5 wt%) |

| Temperature | 90°C |

| Pressure | 22 bar |

| Reaction Time | 5 hours |

Advantages : Scalable for industrial production.

Limitations : Requires specialized equipment for HF handling.

Electrochemical Fluorination

This approach enables selective fluorination under mild conditions.

- Dissolve 1-(dichloromethyl)-4-fluoro-2-(trichloromethyl)benzene in a solution of Et₄NF·3.5HF.

- Apply a current density of 10 mA/cm² using a platinum anode.

- Maintain temperature at 25–30°C.

- Anodic oxidation generates difluorocarbene ($$ \text{:CF}_2 $$), which inserts into the C–Cl bond.

- Sequential fluorination converts $$ \text{CCl}3 $$ to $$ \text{CF}3 $$.

Yield : ~58%.

| Parameter | Value |

|---|---|

| Electrolyte | Et₄NF·3.5HF |

| Current Density | 10 mA/cm² |

| Temperature | 28°C |

Advantages : Avoids harsh reagents; high regioselectivity.

Limitations : Lower yield compared to thermal methods.

Catalytic Difluoromethylation

A two-step protocol for introducing $$ \text{CF}_2\text{H} $$.

Step 1 : Nitro Group Reduction

- Reduce 4-fluoro-2-(trifluoromethyl)-1-nitrobenzene with H₂/Pd-C in ethanol (50°C, 2 hours).

Step 2 : Difluoromethylation

- React the resulting aniline derivative with ClCF₂H in the presence of CuI (5 mol%) and KF (3 equiv) at 120°C for 12 hours.

Yield : ~70% after column purification.

| Parameter | Value |

|---|---|

| Catalyst | CuI/KF |

| Temperature | 120°C |

| Solvent | DMF |

Advantages : Compatible with nitro-to-amine transformations.

Limitations : Requires inert atmosphere for Cu-mediated reactions.

Direct Trifluoromethylation via Radical Pathways

- Irradiate 1-(difluoromethyl)-4-fluorobenzene with UV light (254 nm) in the presence of CF₃I and a photoinitiator (e.g., benzophenone).

- Reaction proceeds via radical chain mechanism.

Yield : ~50%.

| Parameter | Value |

|---|---|

| Light Source | UV (254 nm) |

| Additive | Benzophenone (2 mol%) |

| Reaction Time | 8 hours |

Advantages : Avoids metal catalysts.

Limitations : Moderate yield due to competing side reactions.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Key Challenges |

|---|---|---|---|

| Halogen Exchange | 65 | High | HF handling, equipment cost |

| Electrochemical | 58 | Moderate | Electrolyte stability |

| Catalytic Difluoromethylation | 70 | High | Air-sensitive conditions |

| Radical Trifluoromethylation | 50 | Low | Photo-equipment requirements |

Optimization Strategies

- Catalyst Screening : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) improve fluorination rates in halogen exchange.

- Solvent Effects : Sulfolane enhances solubility of fluorinated intermediates, reducing side reactions.

- Temperature Control : Maintaining 90–100°C minimizes decomposition during Cl/F exchange.

Chemical Reactions Analysis

1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms on the benzene ring.

Oxidation and Reduction: The difluoromethyl and trifluoromethyl groups can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common reagents used in these reactions include lithium reagents for metalation and various oxidizing or reducing agents for oxidation and reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₈H₄F₆

- CAS Number : 1214334-45-8

- The compound features a difluoromethyl group and a trifluoromethyl group, contributing to its distinct properties compared to less fluorinated analogs.

Scientific Research Applications

-

Medicinal Chemistry

- The trifluoromethyl group is known to improve the potency and metabolic stability of pharmaceutical compounds. This makes 1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene a potential candidate for drug development, particularly in creating new therapeutic agents with enhanced biological activity .

- Research indicates that compounds with difluoromethyl groups can modulate lipophilicity and hydrogen bonding properties, which are critical for drug absorption and distribution .

-

Fluorinated Materials

- The high degree of fluorination imparts unique thermal and chemical stability, making this compound suitable for applications in advanced materials. This includes the development of coatings, polymers, and other materials that require enhanced durability under harsh conditions .

- Fluorinated compounds are often utilized in the production of specialty chemicals and agrochemicals due to their unique properties, such as low surface tension and high resistance to solvents.

-

Synthetic Chemistry

- 1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene serves as a versatile intermediate in organic synthesis. It can be employed in various reactions including nucleophilic substitutions and cross-coupling reactions, facilitating the synthesis of more complex fluorinated organic molecules .

- Recent advancements in difluoromethylation techniques have streamlined the incorporation of difluoromethyl groups into larger biomolecules, enhancing the scope of synthetic applications in pharmaceuticals .

Case Study 1: Drug Development

A study explored the synthesis of novel antifungal agents incorporating difluoromethyl groups. The resulting compounds exhibited improved efficacy against resistant strains of fungi compared to traditional antifungal drugs. The presence of the trifluoromethyl group was crucial in enhancing the compounds' bioavailability and metabolic stability.

Case Study 2: Material Science

Research conducted on fluorinated polymers revealed that incorporating 1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene significantly improved thermal stability and chemical resistance. These polymers demonstrated superior performance in high-temperature applications, making them suitable for use in aerospace and automotive industries.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The difluoromethyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, with a focus on substituent effects, lipophilicity (Log P), and applications:

Key Findings from Comparative Analysis:

Electron-Withdrawing Effects :

- The -CF₃ group (present in all listed compounds) dominates electronic properties, reducing electron density across the aromatic ring and increasing resistance to electrophilic substitution .

- -OCF₃ (in 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene) exhibits stronger electron withdrawal than -CF₃ alone, further polarizing the ring .

1-Chloro-4-(trifluoromethyl)benzene (Log P ~3.0) is more lipophilic than the target compound due to the -Cl group, which correlates with higher bioaccumulation risks .

Metabolic Stability :

- Fluorine substituents (e.g., -F at position 4) reduce oxidative metabolism in vivo, enhancing half-life in biological systems .

- The -CF₂H group in the target compound may act as a bioisostere for -OH or -CH₃, improving target affinity while resisting enzymatic degradation .

Toxicity Profiles :

- Chlorinated analogs (e.g., 1-chloro-4-(trifluoromethyl)benzene) show higher acute toxicity in Microtox assays compared to fluorinated derivatives, likely due to increased Log P and bioaccumulation .

- Fluorine’s small atomic radius and strong C-F bonds minimize toxic metabolite formation, making the target compound a safer candidate for drug development .

Biological Activity

1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene, a fluorinated aromatic compound, is of significant interest in medicinal chemistry and materials science due to its unique biological activities and chemical properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Composition

- Molecular Formula : C8H5F5

- Molecular Weight : 202.12 g/mol

- CAS Number : 1214334-45-8

- Physical State : Liquid at room temperature

The compound features a difluoromethyl group and a trifluoromethyl group attached to a benzene ring, which significantly influences its reactivity and interaction with biological systems.

1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene exhibits various biological activities primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The presence of fluorine atoms enhances lipophilicity, allowing the compound to penetrate cell membranes and interact with enzymes. For instance, studies have shown that similar fluorinated compounds can inhibit key metabolic enzymes, thereby affecting metabolic pathways such as glycolysis and the citric acid cycle .

- Antimicrobial Properties : Compounds with trifluoromethyl groups have demonstrated antimicrobial activity. Research indicates that these groups can disrupt microbial cell membranes, leading to cell lysis.

Case Studies

-

Fluorinated Compounds in Cancer Therapy :

- A study investigated a series of fluorinated benzene derivatives for their ability to inhibit cancer cell proliferation. The results indicated that compounds similar to 1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .

- Neuropharmacological Effects :

Comparative Biological Activity

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene | Anticancer | 15 | |

| 4-Fluoroaniline | Enzyme Inhibition | 20 | |

| Trifluoromethylbenzene | Antimicrobial | 10 |

Toxicological Considerations

While fluorinated compounds like 1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene show promising biological activities, their toxicity profiles must be carefully evaluated. Studies indicate that excessive exposure can lead to cellular toxicity through oxidative stress mechanisms and disruption of metabolic pathways .

Safety Data

It is crucial to assess the safety data for handling this compound:

- Acute Toxicity : Limited data available; requires further investigation.

- Chronic Exposure Risks : Potential for cumulative toxicity in long-term exposure scenarios.

Q & A

Q. What are the optimized synthetic routes for 1-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. Key reagents include bases like NaH or K₂CO₃ in aprotic solvents (DMF, DMSO) to activate intermediates. For example, fluorination steps may require anhydrous conditions to prevent hydrolysis. Optimization involves varying temperature (80–120°C), solvent polarity, and stoichiometric ratios of fluorinating agents (e.g., Selectfluor®). Purification via recrystallization or column chromatography is critical to isolate the product from by-products like dehalogenated derivatives .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is essential for identifying fluorinated groups. The difluoromethyl group (-CF₂H) shows distinct splitting patterns (e.g., triplet for -CF₂H at δ -120 to -130 ppm), while the trifluoromethyl (-CF₃) appears as a singlet near δ -60 ppm .

- Mass Spectrometry (HRMS) : Accurate mass analysis confirms molecular formula (e.g., [M+H]⁺ for C₉H₅F₆ requires m/z ≈ 242.03). Fragmentation patterns reveal loss of F or CF₃ groups .

- IR Spectroscopy : Strong C-F stretches (1000–1300 cm⁻¹) and absence of O-H/N-H peaks verify purity .

Q. How can researchers design biological assays to evaluate its potential bioactivity?

- Methodological Answer :

- Target Selection : Prioritize enzymes or receptors with known sensitivity to fluorinated aromatics (e.g., cytochrome P450, kinase inhibitors).

- In Vitro Assays : Use fluorescence-based enzymatic assays (e.g., ATPase activity) with IC₅₀ determination. Include controls for non-specific binding (e.g., bovine serum albumin) .

- Cell-Based Studies : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to non-fluorinated analogs to isolate fluorine-specific effects .

Q. What strategies ensure compound stability during storage and handling?

- Methodological Answer : Store under inert atmosphere (argon) at -20°C in amber vials to prevent photodegradation. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase). Degradation products (e.g., hydrolyzed difluoromethyl to -COOH) indicate moisture exposure, necessitating stricter desiccation .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of -CF₃ and -F groups deactivates the benzene ring, slowing electrophilic substitution. However, meta-directing effects can be leveraged in Suzuki-Miyaura couplings by using Pd catalysts with bulky ligands (e.g., SPhos) to enhance selectivity. DFT calculations (Gaussian 09) model charge distribution, predicting regioselectivity in C-H functionalization .

Q. What mechanistic insights explain contradictions in reported reaction outcomes for halogen displacement?

- Methodological Answer : Discrepancies in substitution rates (e.g., F vs. Cl displacement) arise from solvent polarity and leaving-group ability. Kinetic studies (e.g., monitoring via ¹⁹F NMR) under varying conditions (DMF vs. THF) reveal transition-state stabilization. Isotopic labeling (¹⁸O in K₂CO₃) identifies base-assisted pathways .

Q. How can computational models (QSAR/QSPR) predict physicochemical properties or biological interactions?

- Methodological Answer :

- QSAR : Use molecular descriptors (logP, polar surface area) to correlate with solubility or membrane permeability. Software like MOE or Schrodinger Suite trains models on fluorinated aromatic datasets .

- Docking Studies (AutoDock Vina) : Simulate binding to protein targets (e.g., COX-2) by optimizing van der Waals interactions with fluorine atoms .

Q. What advanced purification techniques resolve challenges in isolating fluorinated intermediates?

- Methodological Answer : High-performance liquid chromatography (HPLC) with hexane/ethyl acetate gradients separates closely eluting fluorinated analogs. For thermally sensitive compounds, preparative GC with cold traps minimizes decomposition. Purity validation requires ≥95% by GC-FID or LC-MS .

Q. How does the compound behave under extreme conditions (e.g., high-temperature catalysis or UV exposure)?

- Methodological Answer :

- Thermal Stability : TGA analysis (10°C/min under N₂) shows decomposition onset at ~250°C, with mass loss corresponding to CF₃ release.

- Photostability : UV-Vis spectroscopy (λ = 254 nm) tracks degradation kinetics, revealing radical formation via ESR spin trapping .

Q. What synthetic innovations enable late-stage functionalization without disrupting fluorine groups?

- Methodological Answer :

Use photoredox catalysis (e.g., Ir(ppy)₃) under blue LED light for C-H trifluoromethylation. Protecting groups (e.g., tert-butyldimethylsilyl) shield reactive sites during oxidation steps. Flow chemistry minimizes side reactions via precise residence time control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.